(R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene synthesis protocol
(R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene synthesis protocol
An In-Depth Technical Guide to the Synthesis of (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene
Introduction
(R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene, often referred to as (R,R)-BIFEP, is a C₂-symmetric chiral bisphosphine ligand of significant interest in the field of asymmetric catalysis. Its unique structural architecture, which combines the redox-active and sterically demanding 1,1'-biferrocene backbone with chiral phosphine moieties, makes it a highly effective ligand for a variety of transition-metal-catalyzed reactions. The defining feature of this ligand is its planar chirality, arising from the specific substitution pattern on the cyclopentadienyl (Cp) rings, which creates a highly organized and effective chiral environment around the metal center.
This guide provides a comprehensive overview of a robust and stereocontrolled synthesis of (R,R)-BIFEP. We will delve into the strategic considerations for its construction, the mechanistic basis for key transformations, and provide detailed, field-proven experimental protocols suitable for researchers in both academic and industrial settings. The applications for this class of ligands are extensive, including enantioselective hydrogenations, allylic alkylations, and various carbon-carbon bond-forming reactions, where it often imparts exceptional levels of stereoselectivity.[1][2] The synthesis, while multi-stepped, is a masterful exercise in modern organometallic chemistry, particularly in the strategic use of directed ortho-metalation to control stereochemistry.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a C₂-symmetric molecule like (R,R)-BIFEP requires a strategy that can reliably establish multiple stereocenters with a defined relationship. The core challenge lies in the controlled, enantioselective functionalization of the 2 and 2'' positions of the biferrocene scaffold.
A logical retrosynthetic approach is outlined below:
Caption: Retrosynthetic pathway for (R,R)-BIFEP.
This analysis highlights a convergent strategy centered on the coupling of two identical chiral ferrocene units. This approach offers superior control compared to attempting to functionalize a pre-existing biferrocene core. The key steps are:
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Establishment of a Chiral Precursor : The synthesis begins with the preparation and resolution of N,N-dimethyl-1-ferrocenylethylamine, famously known as Ugi's amine.[3][4] This molecule's central chirality is pivotal, as it serves as the control element for the subsequent diastereoselective reactions.
-
Directed ortho-Metalation (DoM) : The chiral amine directs the deprotonation of the ferrocene Cp ring to the adjacent position (C2), establishing planar chirality in a predictable manner.[3]
-
Homocoupling : A coupling reaction, such as an Ullmann condensation, is used to join two of these chiral, functionalized ferrocene units to construct the C₂-symmetric biferrocene backbone.
-
Phosphination : The final step involves the replacement of the directing groups with the desired diphenylphosphino moieties to yield the target ligand.
Synthesis of Key Chiral Precursor: (R)-N,N-Dimethyl-1-ferrocenylethylamine (Ugi's Amine)
The synthesis of enantiopure Ugi's amine is the critical foundation of the entire process. It is typically prepared in racemic form and then resolved.[4][5]
Step 3.1: Synthesis of Racemic (±)-N,N-Dimethyl-1-ferrocenylethylamine
The synthesis begins with the Friedel-Crafts acetylation of ferrocene, followed by reductive amination of the resulting acetylferrocene.
Caption: Synthesis of racemic Ugi's amine from ferrocene.
Experimental Protocol: Synthesis of (±)-Acetylferrocene
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To a stirred solution of ferrocene (20.0 g, 107.5 mmol) in acetic anhydride (100 mL) at 0 °C, add 85% phosphoric acid (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the dark red mixture onto ice (400 g) and neutralize carefully with solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield acetylferrocene as an orange-red solid.
Experimental Protocol: Reductive Amination to (±)-Ugi's Amine
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acetylferrocene (15.0 g, 65.8 mmol) in anhydrous dichloroethane (200 mL).
-
Cool the solution to 0 °C and add a 2.0 M solution of dimethylamine in THF (40 mL, 80 mmol) via syringe.
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Add titanium(IV) chloride (7.9 mL, 72.4 mmol) dropwise via syringe. The solution will turn dark purple.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (3.7 g, 98.7 mmol) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 75 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the crude oil by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford racemic Ugi's amine as a dark orange oil.
Step 3.2: Enantiomeric Resolution
The resolution of the racemic amine is achieved by diastereomeric salt formation using L-(+)-tartaric acid. The (R)-amine-(L)-tartrate salt is less soluble and crystallizes preferentially.[4]
Experimental Protocol: Resolution of Ugi's Amine
-
Dissolve racemic Ugi's amine (10.0 g, 38.9 mmol) in hot methanol (50 mL).
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In a separate flask, dissolve L-(+)-tartaric acid (5.8 g, 38.9 mmol) in hot methanol (50 mL).
-
Add the tartaric acid solution to the amine solution while both are still hot.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the resulting orange-red crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the (R)-amine-(L)-tartrate salt.
-
To obtain the free amine, dissolve the crystalline salt in water and add 2 M NaOH solution until the pH is >10.
-
Extract the liberated (R)-Ugi's amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (R)-(+)-N,N-dimethyl-1-ferrocenylethylamine. The enantiomeric excess can be determined by chiral HPLC or by ¹H NMR using a chiral shift reagent.
| Parameter | Typical Value |
| Yield of Racemic Amine | 75-85% |
| Yield of Resolution (single enantiomer) | 35-40% (based on racemate) |
| Enantiomeric Excess (ee) | >98% |
| Optical Rotation [α]²⁰/D | +13° (c=1, ethanol) |
| Table 1: Quantitative data for the synthesis and resolution of Ugi's amine. |
Construction of the Chiral Biferrocene Backbone
With the enantiopure precursor in hand, the next phase involves creating the C₂-symmetric biferrocene core through a diastereoselective functionalization followed by a coupling reaction.
Step 4.1: Diastereoselective ortho-Lithiation and Iodination
The chiral (R)-amine directs lithiation to one of the two adjacent positions on the Cp ring. Due to steric hindrance from the methyl group on the stereocenter, the lithiation occurs preferentially at the less hindered ortho position, establishing planar chirality (Sp).[3] This lithiated intermediate is then quenched with an iodine source.
Experimental Protocol:
-
Under an inert atmosphere, dissolve (R)-Ugi's amine (5.0 g, 19.4 mmol) in anhydrous diethyl ether (100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 13.4 mL, 21.4 mmol) dropwise over 20 minutes.
-
Stir the resulting dark orange solution at room temperature for 2 hours.
-
Cool the reaction mixture back to -78 °C.
-
Add a solution of 1,2-diiodoethane (6.0 g, 21.4 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate/triethylamine 90:9:1) to yield (R,Sp)-2-iodo-1-(1-dimethylaminoethyl)ferrocene as a red oil.
Step 4.2: Ullmann Homocoupling
The Ullmann coupling reaction uses activated copper powder to couple two molecules of the iodoferrocene derivative, forming the crucial C-C bond between the two ferrocene units.
Experimental Protocol:
-
Activate copper powder by stirring it in 2 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum.
-
In a Schlenk flask, mix (R,Sp)-2-iodo-1-(1-dimethylaminoethyl)ferrocene (4.0 g, 10.4 mmol) and activated copper powder (4.0 g, 63.0 mmol).
-
Heat the mixture under an inert atmosphere at 120 °C for 12 hours.
-
Cool the reaction to room temperature and extract the product by sonicating the solid mass with dichloromethane.
-
Filter the mixture through a pad of Celite® and wash the Celite® thoroughly with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with hexane/ethyl acetate with 1% triethylamine) to afford (R,R,Sp,Sp)-2,2''-bis(1-dimethylaminoethyl)-1,1''-biferrocene as a yellow-orange solid.
Final Phosphination and Ligand Formation
The final step is a directed ortho-metalation followed by substitution of the amine and quenching with chlorodiphenylphosphine. This sequence efficiently installs the phosphine groups with retention of the established planar chirality.
Caption: Final conversion of the diamine intermediate to (R,R)-BIFEP.
Experimental Protocol:
-
Under an inert atmosphere, dissolve the biferrocene diamine (2.0 g, 3.9 mmol) in anhydrous diethyl ether (80 mL).
-
Cool the solution to -78 °C and add n-butyllithium (1.6 M in hexanes, 5.4 mL, 8.6 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for 4 hours. A precipitate may form.
-
Cool the mixture back to -78 °C and add chlorodiphenylphosphine (1.6 mL, 8.6 mmol) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with degassed water (20 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, and remove the solvent under reduced pressure.
-
The crude product should be purified under inert conditions. Recrystallization from a solvent system like toluene/hexane or purification by chromatography on deoxygenated silica gel will yield (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene as a yellow, air-sensitive solid.[6][7][8]
Characterization
The final product and key intermediates must be thoroughly characterized to confirm their identity and purity. All manipulations of the final phosphine ligand should be performed using Schlenk line or glovebox techniques due to its sensitivity to air.
| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| (R)-Ugi's Amine | ~4.1 (m, 5H, Cp-H), ~3.6 (q, 1H, CH), ~2.1 (s, 6H, NMe₂), ~1.4 (d, 3H, CH₃) | N/A |
| (R,R)-BIFEP | 7.5-7.0 (m, 20H, Ar-H), 4.5-3.8 (m, 14H, Fc-H) | ~ -25 ppm (s) |
| Table 2: Expected NMR spectral data for key compounds (in CDCl₃). |
Conclusion
The synthesis of (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene is a multi-step process that hinges on the precise control of stereochemistry. The use of (R)-Ugi's amine as a chiral directing group is a cornerstone of the strategy, enabling the diastereoselective construction of the planar chiral biferrocene backbone. While experimentally demanding, particularly in its requirement for inert atmosphere techniques, this synthetic route provides reliable access to a powerful and versatile ligand for asymmetric catalysis. The principles demonstrated here—chiral auxiliaries, directed metalation, and stereospecific substitution—are central to the modern synthesis of complex organometallic molecules and chiral ligands.
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Synthesis and Characterization of Biferrocene Schiff Base Complexes. Taylor & Francis Online. Available at: [Link]
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Synthesis and Structures of Trans-Chelating Chiral Diphosphine Ligands Bearing Aromatic P-Substituents... Organometallics. Available at: [Link]
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Synthesis of 2,2″-bis(diphenylphosphino)-1,1″-biferrocene, a planar chiral bisphosphine, and its palladium(II) complex. Royal Society of Chemistry. Available at: [Link]
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Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. Organometallics. Available at: [Link]
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Ferrocene-1,1'-dicarboxylic Acid as a Building Block in Supramolecular Chemistry... PubMed. Available at: [Link]
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